3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups, including hydroxy, benzoyl, nitrophenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Benzoyl and Nitrophenyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions, using the corresponding acyl chlorides and a Lewis acid catalyst like aluminum chloride.
Incorporation of the Pyridinyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridinyl moiety to the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts that can be recycled.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amine using hydrogenation with a palladium catalyst or chemical reduction with tin and hydrochloric acid.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, tin and hydrochloric acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro, sulfonyl, or halogen groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its various functional groups allow for diverse chemical modifications, making it useful in the synthesis of pharmaceuticals and advanced materials.
Biology
The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with biological targets, such as enzymes or receptors, which may lead to the development of new drugs or biochemical tools.
Medicine
Given its potential biological activity, this compound might be explored for therapeutic applications. It could serve as a lead compound in drug discovery programs aimed at treating diseases such as cancer, infections, or inflammatory conditions.
Industry
In materials science, the compound could be used to develop new polymers or coatings with specific properties, such as enhanced durability or reactivity. Its unique structure might also make it suitable for use in electronic or photonic devices.
Mechanism of Action
The mechanism by which 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate biochemical pathways, leading to therapeutic effects. For example, the compound could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.
3-hydroxy-4-benzoyl-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the methyl group on the benzoyl ring, potentially affecting its chemical properties and interactions.
3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one: Similar structure but with the pyridinyl group attached at a different position, which could influence its binding to biological targets.
Uniqueness
The presence of both the nitro and methylbenzoyl groups in 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-nitrophenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c1-14-8-10-15(11-9-14)21(27)19-20(16-5-4-6-17(13-16)26(30)31)25(23(29)22(19)28)18-7-2-3-12-24-18/h2-13,20,27H,1H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNRXROFJJEGCB-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-])/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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